Aqueous Solubility vs. Free Base
The dihydrochloride salt of pyrazolo[1,5-a]pyridin-3-amine (CAS 1438424-29-3) exhibits dramatically improved aqueous solubility compared to non‑salt analogs. In a class‑level study of pyrazolo[1,5-a]pyridine‑based PI3K inhibitors, the addition of a basic amine and formation of the hydrochloride salt increased aqueous solubility by up to 1000‑fold while maintaining comparable target potency and selectivity [1]. Although this study examined advanced derivatives rather than the parent compound itself, the underlying principle—that protonation of the amine via dihydrochloride salt formation markedly enhances water solubility—is directly applicable to the 3‑aminopyrazolo[1,5-a]pyridine scaffold [2].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Dihydrochloride salt: high aqueous solubility (specific numeric value not reported for parent compound) |
| Comparator Or Baseline | Non‑salt (free base) pyrazolo[1,5-a]pyridine analogs: up to 1000× lower aqueous solubility |
| Quantified Difference | Up to 1000‑fold improvement in aqueous solubility |
| Conditions | Comparative solubility assessment of pyrazolo[1,5-a]pyridine PI3K inhibitor analogs; hydrochloride salt formation evaluated |
Why This Matters
Superior aqueous solubility directly enables reliable preparation of stock solutions, in vitro assays, and aqueous‑based chemical transformations without the use of organic co‑solvents that may interfere with biological readouts or downstream reactions.
- [1] Kendall JD, et al. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorg Med Chem Lett. 2017;27(2):187-190. doi:10.1016/j.bmcl.2016.11.078. View Source
- [2] Kendall JD, et al. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorg Med Chem. 2012;20(1):69-85. doi:10.1016/j.bmc.2011.11.031. View Source
